N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
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Overview
Description
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H28N6O2 It is known for its unique structure, which includes two dimethylcarbamimidoyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with N,N-dimethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amides and related compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Similar in structure but with different substituents.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,4-DICARBOXAMIDE: Differing in the position of the carboxamide groups.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE: Another positional isomer with distinct properties.
Uniqueness
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
5300-75-4 |
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Molecular Formula |
C26H28N6O2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-N,3-N-bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O2/c1-30(2)23(27)17-8-12-21(13-9-17)32(22-14-10-18(11-15-22)24(28)31(3)4)26(34)20-7-5-6-19(16-20)25(29)33/h5-16,27-28H,1-4H3,(H2,29,33) |
InChI Key |
NZECSDRUDIFJJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=N)N(C)C)C(=O)C3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
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